molecular formula C12H15N3O2 B2692146 Ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate CAS No. 2103205-32-7

Ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate

Cat. No.: B2692146
CAS No.: 2103205-32-7
M. Wt: 233.271
InChI Key: OSXCFCWNBGBUOY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate is a complex organic compound that features a unique structure combining an ethyl ester, an amino group, and a pyrrolo[3,2-b]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted pyridines and pyrroles.

    Introduction of the Amino Group: Amination reactions using reagents like hypervalent iodine can be employed to introduce the amino group at the desired position.

    Esterification: The final step involves the esterification of the amino acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-(1H-indol-2-yl)propanoate: Similar structure but with an indole moiety instead of pyrrolo[3,2-b]pyridine.

    Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate: Similar structure but with a different pyrrolo-pyridine fusion.

Uniqueness

Ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate is unique due to its specific pyrrolo[3,2-b]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-17-12(16)9(13)6-8-7-15-10-4-3-5-14-11(8)10/h3-5,7,9,15H,2,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXCFCWNBGBUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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